molecular formula C12H13N7O2 B2645154 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034326-35-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2645154
CAS No.: 2034326-35-5
M. Wt: 287.283
InChI Key: SKDGQUQJZVWAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a high-quality chemical reagent designed for professional research applications. This compound features a distinct molecular structure based on a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold recognized in medicinal chemistry for its potential in drug discovery . The molecular formula is C14H14N6O3 and it has a molecular weight of 314.30 g/mol . Compounds within this structural class have demonstrated significant biological activity, particularly as leads in the development of novel antiparasitic agents. Research analogs have shown potent activity against Cryptosporidium parvum , a diarrheal pathogen, highlighting the therapeutic potential of this chemotype . The structure-activity relationship (SAR) of this chemical series is a key area of ongoing investigation, focusing on optimizing potency while reducing potential off-target effects . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the product's Certificate of Analysis for detailed specifications, including purity and analytical data.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-18-8(5-6-14-18)12(20)13-7-10-16-15-9-3-4-11(21-2)17-19(9)10/h3-6H,7H2,1-2H3,(H,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDGQUQJZVWAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions to form the triazolopyridazine ring.

    Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.

    Attachment of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyrazole derivative with an appropriate isocyanate or via amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine ring, potentially opening the ring or reducing specific nitrogen atoms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products from these reactions include hydroxylated derivatives, reduced triazolopyridazine compounds, and various substituted analogs depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits significant anticancer activity:

  • Mechanism of Action : The compound interacts with key proteins involved in cell division and apoptosis. It has been shown to inhibit the cell division protein ZipA, which is crucial for bacterial growth and division .
  • Cytotoxicity : Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:
    • In vitro studies on MCF-7 (breast cancer) cells revealed that the compound induced apoptosis and cell cycle arrest .
    • IC50 values for similar derivatives have been reported as low as 1.06 µM against A549 (lung cancer) cells .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Targeted Enzymes : It has been identified as a potential inhibitor of c-Met and Pim-1 kinases, both of which are critical in cancer progression. One derivative exhibited an IC50 of 0.163 μM against c-Met .

Pharmacological Effects

The pharmacological profile suggests multiple therapeutic applications:

  • Antitumor Activity : Given its ability to inhibit essential kinases involved in tumor growth, it is being explored as a candidate for cancer therapy.
  • Anti-inflammatory Potential : Its interaction with various biochemical pathways suggests potential applications in treating inflammatory diseases .

MCF-7 Cell Line Study

A derivative of the compound was tested on MCF-7 breast cancer cells:

  • Results : The study indicated a significant increase in apoptosis rates (29.61-fold compared to control) and cell cycle arrest in the S phase. This was linked to elevated levels of caspase-9 and decreased phosphorylation of PI3K and AKT signaling molecules .

In Vitro Inhibition Studies

Further studies focused on the inhibition of key signaling pathways:

  • Findings : The compound's ability to modulate these pathways indicates its potential for developing targeted therapies against various cancers .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of c-Met and Pim-1 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs from the provided evidence:

Structural Comparison

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound Triazolo[4,3-b]pyridazine 6-methoxy, methylpyrazole-5-carboxamide ~323.3* Compact structure with dual heterocyclic systems; methoxy enhances solubility .
2-Amino-N-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j, ) Triazolo[1,5-a]pyrimidine 4-nitrophenyl, 3,4,5-trimethoxyphenyl 453.17 Bulky aryl substituents; nitro group may improve target affinity but reduce metabolic stability .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[3,4-b]pyridine-4-carboxamide () Pyrazolo[3,4-b]pyridine 1-ethyl-3-methylpyrazole, 3,6-dimethyl, phenyl 374.4 Ethyl and methyl groups increase lipophilicity; pyridine core alters π-π stacking potential .
5-(Substituted phenyl)-3-(5-methylisoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () Dihydropyrazole Isoxazole, carbothioamide ~300–400 (varies) Thioamide group enhances metal-binding capacity; dihydropyrazole adds conformational flexibility .

*Calculated based on molecular formula (C₁₃H₁₃N₇O₂).

Key Research Findings and Limitations

  • : Triazolo-pyrimidine carboxamides with nitro groups (e.g., 5j, 5m) exhibit reduced metabolic stability but stronger target binding, whereas methoxy derivatives (e.g., 5l, 5n) balance solubility and activity .
  • Limitations: No direct biological data exists for the target compound; comparisons rely on structural extrapolation. Synthesis scalability and regioselectivity require further exploration.

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a methoxy-substituted triazolo-pyridazine core linked to a pyrazole-5-carboxamide moiety. Its molecular formula is C16H16N6O2C_{16}H_{16}N_{6}O_{2}, with a molecular weight of approximately 322.33 g/mol. The presence of the triazole and pyrazole rings contributes to its structural diversity and potential pharmacological properties.

Structural Features

ComponentDescription
Triazolo RingContributes to diverse biological activities
Methoxy GroupMay enhance solubility and bioavailability
Pyrazole MoietyKnown for anti-inflammatory and anticancer properties

Biological Activity

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. This compound has been studied for various therapeutic effects:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Wei et al. reported that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines, including A549 with an IC50 value of 26 µM .
  • Kumar et al. synthesized pyrazole derivatives that showed promising anticancer activity against HCT116 and HepG2 cell lines .

Anti-inflammatory Effects

Triazole-containing compounds have also been recognized for their anti-inflammatory properties:

  • Studies have shown that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways related to inflammation and apoptosis.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established anticancer drugs.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound revealed that it effectively reduced pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To further understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineChlorine substitution on triazoleAntimicrobial
SLU-2633Triazolopyridazine coreAntiparasitic
5-(Trifluoromethyl)-1H-[1,2,4]triazoleTriazole with trifluoromethyl groupAntifungal

Unique Attributes

This compound distinguishes itself through its combination of methoxy and isonicotinamide moieties which may enhance solubility and bioavailability compared to other derivatives lacking such modifications.

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis involves multi-step reactions, starting with heterocyclic core formation. For example, ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate is synthesized using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride in toluene. Subsequent cyclization with hydrazine hydrate forms pyrazole intermediates. Phosphorus oxychloride (POCl₃) is critical for introducing reactive groups (e.g., converting carboxylic acids to acyl chlorides). Final steps involve coupling the triazolo-pyridazine and pyrazole moieties via alkylation or nucleophilic substitution. Structural confirmation requires ¹H NMR, IR spectroscopy, and HPLC for purity assessment .

Q. Which analytical techniques validate the compound’s structure and purity?

  • ¹H NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, pyrazole protons at δ ~6.5–7.5 ppm).
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch ~1680–1720 cm⁻¹ for carboxamide).
  • Elemental analysis : Validates C, H, N, S composition.
  • HPLC : Ensures >95% purity using reverse-phase columns (C18) with UV detection at 254 nm. Advanced techniques like mass spectrometry (HRMS) or X-ray crystallography resolve ambiguous cases .

Advanced Research Questions

Q. How can molecular docking predict biological targets for this compound?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) identifies potential enzyme targets. For example, docked analogs against 14-α-demethylase lanosterol (PDB: 3LD6), a fungal cytochrome P450 enzyme. Key parameters:

  • Binding affinity : Calculated ΔG values (e.g., ≤−8 kcal/mol suggests strong inhibition).
  • Interaction analysis : Hydrogen bonds with active-site residues (e.g., His310, Leu376) and hydrophobic contacts with heme cofactors. Validate predictions with in vitro enzymatic assays (e.g., ergosterol biosynthesis inhibition) .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions may arise from assay variability (e.g., cell lines, concentrations) or structural analogs. Mitigation strategies:

  • Standardize assays : Use identical protocols (e.g., MIC testing for antifungal activity at 24–48 hours).
  • SAR analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on pyridine rings).
  • Meta-analysis : Pool data from , and 16 to identify trends in triazole-pyrazole hybrids. Reproduce experiments under controlled conditions to isolate variables .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant or antifungal activity.
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at triazole N2 position).
  • MD simulations : Assess protein-ligand stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding). Cross-reference with experimental data (e.g., IC₅₀ values) to refine models .

Methodological Considerations

Q. How to optimize reaction yields during synthesis?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for SN2 reactions.
  • Catalysts : Employ Pd(OAc)₂ for coupling reactions (e.g., Suzuki-Miyaura).
  • Temperature control : Maintain 0–5°C during acyl chloride formation to minimize side reactions. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What strategies improve solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for hydrophobic compounds.
  • Salt formation : Convert carboxamide to sodium salts via NaOH treatment.
  • Prodrug design : Introduce ester groups (e.g., ethyl ester) hydrolyzed in vivo. Validate solubility via nephelometry or UV-Vis spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.